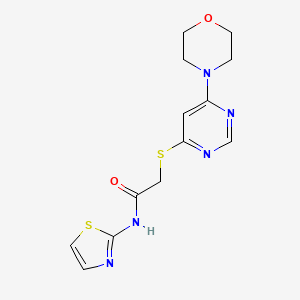
2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that incorporates both morpholinopyrimidine and thiazole moieties. This combination suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thiazole and morpholinopyrimidine rings. The general synthetic route can be summarized as follows:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate thiazole precursors.
- Morpholinopyrimidine Synthesis : Morpholinopyrimidine derivatives are prepared by reacting pyrimidine derivatives with morpholine under controlled conditions.
- Final Coupling Reaction : The thioether bond is formed by reacting the morpholinopyrimidine with the thiazole derivative in the presence of coupling agents.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown the ability to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |
|---|---|---|---|
| V4 | 10 | Decreased | Decreased |
| V8 | 12 | Decreased | Decreased |
Anticancer Activity
The anticancer potential of related compounds has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism of action appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for anticancer activity. Notably, compounds that incorporate thiazole and morpholine structures have shown promising results in promoting apoptosis through caspase activation .
| Compound | Cell Line | Apoptosis Induction (%) | Caspase Activation |
|---|---|---|---|
| 6f | A549 | 70 | Increased |
| 6g | C6 | 65 | Increased |
Mechanistic Insights
Molecular docking studies suggest that these compounds interact favorably with key targets involved in inflammation and cancer pathways. For example, docking studies indicate strong binding affinities to iNOS and COX-2 active sites, which are crucial for mediating inflammatory responses . Additionally, structural modifications have been explored to enhance binding affinity and selectivity for cancer-related targets .
Case Studies
- Rheumatoid Arthritis : A morpholinopyrimidine-based candidate drug derived from this class is currently undergoing clinical trials for rheumatoid arthritis treatment, demonstrating its therapeutic relevance .
- Alzheimer’s Disease : Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Propiedades
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c19-11(17-13-14-1-6-21-13)8-22-12-7-10(15-9-16-12)18-2-4-20-5-3-18/h1,6-7,9H,2-5,8H2,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZIIMUSBDGKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













